molecular formula C11H13NO4S B1617047 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid CAS No. 53907-29-2

2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid

Cat. No.: B1617047
CAS No.: 53907-29-2
M. Wt: 255.29 g/mol
InChI Key: UNLYAPBBIOKKDC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid: is a derivative of the amino acid cysteine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins, due to its ability to protect the amino group from undesired reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid can be synthesized through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage. This protection prevents unwanted reactions at the amino group, allowing for selective modifications at other sites. The carbobenzyloxy group can be removed through catalytic hydrogenation, releasing the free amino group for further reactions .

Comparison with Similar Compounds

  • N-carbobenzyloxy-leucine
  • N-carbobenzyloxy-tyrosine
  • N-carbobenzyloxy-phenylalanine

Comparison: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is unique due to the presence of the thiol group, which allows for additional chemical modifications such as disulfide bond formation. This makes it particularly useful in the synthesis of peptides and proteins that require specific disulfide linkages .

Properties

CAS No.

53907-29-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1

InChI Key

UNLYAPBBIOKKDC-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O

SMILES

C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O

sequence

C

Origin of Product

United States

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